8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzylsulfanyl group, followed by the introduction of the nonyl chain and methyl group through various organic reactions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like acetone or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The nonyl chain or benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA/RNA interactions and enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl group and purine core can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- This compound derivatives
- Other purine derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-8-12-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKGURDDFWCBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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